6-Chloro-4-phenylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-phenylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVDQGZCCYZPFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation of 6-Chloro-4-phenylpyridin-2-amine

Abstract

The precise structural characterization of substituted aminopyridines is a critical checkpoint in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. This guide details the structural elucidation of 6-Chloro-4-phenylpyridin-2-amine , focusing on distinguishing it from its potential regioisomer, 4-chloro-6-phenylpyridin-2-amine. We present a self-validating analytical workflow combining Mass Spectrometry (MS) and 2D Nuclear Magnetic Resonance (NMR) to definitively assign the regiochemistry of the phenyl and chloro substituents relative to the amine group.

Part 1: The Regioisomer Challenge

Synthetic Context & Ambiguity

The target molecule is typically synthesized via a Suzuki-Miyaura cross-coupling reaction using 2-amino-4,6-dichloropyridine as the scaffold. While the 4-position is generally more electrophilic due to its para-relationship with the ring nitrogen, steric and electronic factors can lead to a mixture of regioisomers or unexpected selectivity.

-

Target Isomer (A): 6-Chloro-4-phenylpyridin-2-amine (Phenyl at C4, Chloro at C6).

-

Alternative Isomer (B): 4-Chloro-6-phenylpyridin-2-amine (Phenyl at C6, Chloro at C4).

Both isomers share the same molecular weight and similar polarity, making standard LC-MS insufficient for structural assignment. Definitive proof requires mapping the spatial connectivity of the substituents.

The Logic of Elucidation

The core differentiation strategy relies on the spatial proximity of the phenyl ring protons to the pyridine ring protons.

-

In Isomer A (Target): The phenyl group is at C4.[1] It is flanked by protons at C3 and C5.[2] Therefore, phenyl protons will show NOE correlations to two distinct pyridine protons.

-

In Isomer B: The phenyl group is at C6. It is flanked by the ring nitrogen and the proton at C5.[3] It will show NOE correlations to only one pyridine proton (H5).

Part 2: Experimental Protocol

Sample Preparation[4]

-

Solvent: DMSO-d6 is preferred over CDCl3 to ensure full solubility and sharpen the exchangeable amine protons (–NH2), allowing them to be used as structural anchors in 2D experiments.

-

Concentration: Prepare a solution of ~10-15 mg in 600 µL solvent for optimal 2D NMR signal-to-noise ratio.

Mass Spectrometry (MS) Validation

Before NMR, confirm the presence of the chlorine atom.

-

Method: ESI-MS (Positive Mode).

-

Checkpoint: Look for the characteristic Chlorine isotope pattern.

-

M+H: m/z ~219.05

-

M+2+H: m/z ~221.05

-

Ratio: The intensity of (M+2) should be approximately 33% (3:1 ratio) of the parent peak, confirming a single chlorine atom.

-

NMR Acquisition Parameters

Acquire the following datasets on a high-field instrument (≥400 MHz, preferably 600 MHz):

-

1H NMR: 16 scans, 1s relaxation delay.

-

13C NMR: Proton-decoupled.

-

COSY: To identify scalar coupling between H3 and H5 (meta-coupling).

-

HSQC: To assign protons to their directly attached carbons.

-

HMBC (Critical): Optimized for long-range coupling (8-10 Hz).

-

NOESY/ROESY (Critical): Mixing time 500ms.

Part 3: Data Interpretation & Logic

Proton Assignment (1H NMR)

The pyridine ring contains two aromatic protons (H3 and H5) and an amine group.

| Signal | Approx. Shift (DMSO-d6) | Multiplicity | Integration | Assignment Logic |

| NH2 | 6.0 - 6.5 ppm | Broad Singlet | 2H | Exchangeable; disappears with D2O shake. |

| H3 | 6.5 - 6.8 ppm | Doublet (J~1.5Hz) | 1H | Shielded by ortho-NH2. Meta-coupled to H5. |

| H5 | 6.8 - 7.2 ppm | Doublet (J~1.5Hz) | 1H | Meta-coupled to H3. |

| Ph-H | 7.3 - 7.6 ppm | Multiplet | 5H | Characteristic phenyl pattern. |

The "Self-Validating" Proof (2D NMR)

Step A: Establish the Pyridine Backbone (HMBC)

Use the Amine protons (NH2) as the anchor.

-

NH2 shows strong HMBC correlations to C2 (ipso), C3 (ortho), and potentially C6 (if close, but usually weak).

-

Identify C3 via its correlation to NH2 and its HSQC correlation to H3 .

-

H3 shows a meta-coupling (COSY) to H5 .

Step B: Locate the Phenyl Ring (NOESY/HMBC)

This is the decision point.

-

Hypothesis A (Target: 4-Phenyl):

-

HMBC: Phenyl ortho-protons correlate to C4 . C4 correlates to both H3 and H5.

-

NOESY: Phenyl ortho-protons show spatial correlations (NOE) to both H3 and H5 .

-

-

Hypothesis B (Isomer: 6-Phenyl):

-

HMBC: Phenyl ortho-protons correlate to C6 . C6 correlates to H5 only (H3 is too far, 4-bond).

-

NOESY: Phenyl ortho-protons show NOE to H5 only .

-

Part 4: Visualization of Logic

Diagram 1: Elucidation Workflow

Caption: Logical workflow for distinguishing regioisomers using MS and NMR checkpoints.

Diagram 2: Structural Connectivity Logic

Caption: NOE correlation map. The connection between Phenyl and H3 is the definitive proof of the 4-phenyl regioisomer.

References

-

Lutz, M., et al. (2014). Regioselective Suzuki-Miyaura coupling of 2,4-dichloropyrimidines and pyridines. Journal of Organic Chemistry.

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY/HMBC interpretation).

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Standard reference for chemical shifts).

-

Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for Cl isotope patterns).

Sources

A Comprehensive Spectroscopic Guide to 6-Chloro-4-phenylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Chloro-4-phenylpyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a logical, field-tested interpretation that underscores the relationship between molecular structure and spectral output. The methodologies and interpretations presented herein are designed to be self-validating, providing a robust framework for the characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

6-Chloro-4-phenylpyridin-2-amine (C₁₁H₉ClN₂) is a substituted aminopyridine featuring a phenyl group at the 4-position and a chlorine atom at the 6-position. This unique substitution pattern gives rise to a distinct spectroscopic fingerprint, which is essential for its unambiguous identification and purity assessment. A thorough characterization relies on the synergistic application of multiple spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive characterization.

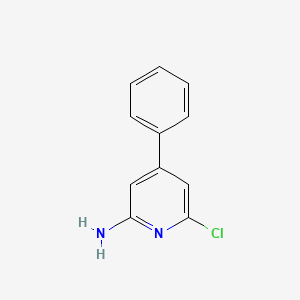

To facilitate the interpretation of the spectral data, particularly NMR, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of 6-Chloro-4-phenylpyridin-2-amine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 6-Chloro-4-phenylpyridin-2-amine, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Chloro-4-phenylpyridin-2-amine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be advantageous for observing exchangeable protons like those of the amine group.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay ensures quantitative accuracy if needed.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

The following table summarizes the predicted ¹H NMR spectral data. These predictions are based on established chemical shift principles and data from analogous structures such as 2-aminopyridines and substituted phenyl rings.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Interpretation |

| H (Amine, -NH₂) | 4.5 - 5.5 | Broad Singlet (br s) | This broad signal corresponds to the two protons of the primary amine. Its chemical shift is variable and depends on solvent, concentration, and temperature. The signal will disappear upon D₂O exchange.[3] |

| H3 | 6.5 - 6.7 | Singlet (s) | This proton is on the pyridine ring, adjacent to the amino group. It appears as a singlet due to the absence of adjacent protons for coupling. |

| H5 | 6.8 - 7.0 | Singlet (s) | This proton is on the pyridine ring, adjacent to the chloro group. It appears as a singlet for the same reason as H3. |

| H3', H5' (Phenyl) | 7.3 - 7.5 | Multiplet (m) | These are the meta-protons of the phenyl ring. |

| H4' (Phenyl) | 7.4 - 7.6 | Multiplet (m) | This is the para-proton of the phenyl ring, often overlapping with the meta-protons. |

| H2', H6' (Phenyl) | 7.6 - 7.8 | Multiplet (m) | These ortho-protons are the most deshielded of the phenyl group due to their proximity to the pyridine ring. |

¹³C NMR Spectroscopy

Carbon NMR spectroscopy provides information about the carbon skeleton of the molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlets for all carbon atoms.

-

Spectral Width: Set to approximately 200-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 512 to 1024) is required due to the low natural abundance of the ¹³C isotope.

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

The predicted ¹³C NMR spectrum should exhibit 9 distinct signals, corresponding to the 9 unique carbon environments in the molecule. The two pairs of equivalent carbons in the phenyl ring (C2'/C6' and C3'/C5') reduce the total number of phenyl signals from six to four. Predictions are based on additive models and data from similar compounds.[2][4][5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Interpretation |

| C3 | 105 - 110 | Shielded aromatic carbon due to the ortho-amino group. |

| C5 | 115 - 120 | Aromatic carbon shielded relative to an unsubstituted pyridine. |

| C2', C6' (Phenyl) | 126 - 129 | Ortho-carbons of the phenyl ring. |

| C4' (Phenyl) | 128 - 131 | Para-carbon of the phenyl ring. |

| C3', C5' (Phenyl) | 129 - 132 | Meta-carbons of the phenyl ring. |

| C1' (Phenyl) | 135 - 140 | Quaternary carbon of the phenyl ring attached to the pyridine. |

| C4 | 148 - 152 | Deshielded pyridine carbon attached to the phenyl group. |

| C6 | 150 - 155 | Deshielded pyridine carbon attached to the chlorine atom. |

| C2 | 158 - 162 | Most deshielded pyridine carbon, attached to two nitrogen atoms (ring and amino). |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural insights through the analysis of fragmentation patterns.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Ionization Method: Electrospray ionization (ESI) in positive ion mode is a common choice for this type of molecule, as the amino and pyridine nitrogens are readily protonated. Electron ionization (EI) can also be used to induce more extensive fragmentation.

-

Analysis: Acquire a full scan mass spectrum to determine the molecular ion peak. Perform tandem MS (MS/MS) on the molecular ion to elucidate fragmentation pathways.

-

Molecular Ion (M⁺): The calculated monoisotopic mass of C₁₁H₉³⁵ClN₂ is 204.0454 g/mol .

-

Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. The M⁺ peak at m/z 204 and the M+2 peak at m/z 206 will appear in an approximate ratio of 3:1, which is characteristic of a molecule containing one chlorine atom.

-

Fragmentation: Under EI or CID (Collision-Induced Dissociation) conditions, fragmentation can provide structural confirmation.

| m/z Value (Predicted) | Fragment Ion | Plausible Neutral Loss |

| 204/206 | [C₁₁H₉ClN₂]⁺ | - |

| 169 | [C₁₁H₉N₂]⁺ | Cl |

| 168 | [C₁₁H₈N₂]⁺ | HCl |

| 77 | [C₆H₅]⁺ | C₅H₄ClN₂ |

The fragmentation pathway often involves the loss of the chlorine atom or hydrogen chloride, which are common fragmentation patterns for chloro-aromatic compounds.

Caption: Plausible fragmentation pathway for 6-Chloro-4-phenylpyridin-2-amine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

The IR spectrum of 6-Chloro-4-phenylpyridin-2-amine is expected to show characteristic absorption bands for its primary amine, aromatic rings, and carbon-halogen bond.[3][6]

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Two distinct bands are expected for the primary amine (-NH₂), which is a hallmark of this functional group.[6] |

| 3100 - 3000 | Aromatic C-H Stretching | Absorption from the C-H bonds on both the pyridine and phenyl rings. |

| 1650 - 1580 | N-H Bending (Scissoring) | This band is characteristic of a primary amine.[6] |

| 1600 - 1450 | C=C and C=N Ring Stretching | Multiple sharp bands corresponding to the stretching vibrations within the aromatic pyridine and phenyl rings. |

| 1335 - 1250 | Aromatic C-N Stretching | The stretching vibration of the bond between the amino group and the pyridine ring.[6] |

| 850 - 750 | C-H Out-of-Plane Bending | Bending vibrations of the C-H bonds on the aromatic rings, which can be indicative of the substitution pattern. |

| 750 - 700 | C-Cl Stretching | A strong band corresponding to the carbon-chlorine bond stretch. |

Conclusion

The collective application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a powerful and definitive method for the structural elucidation and identity confirmation of 6-Chloro-4-phenylpyridin-2-amine. ¹H and ¹³C NMR map out the complete carbon-hydrogen framework, while Mass Spectrometry confirms the molecular weight, elemental composition (specifically the presence of chlorine), and provides structural clues through fragmentation. Finally, IR spectroscopy verifies the presence of key functional groups, including the primary amine and the chloro-aromatic system. This multi-faceted spectroscopic approach ensures the highest level of scientific integrity and trustworthiness for researchers in drug development and related fields.

References

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).

-

PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. Retrieved from [Link]

-

NIST. (n.d.). p-Chloroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

- CHIMIA. (1964). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.

-

National Institutes of Health. (n.d.). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. In PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 13C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. In PMC. Retrieved from [Link]

-

PubChem. (n.d.). 6-fluoro-4-methyl-N-phenylpyridin-2-amine. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. In PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]

Sources

Substituted 2-Aminopyridines: A Technical Guide to Synthesis, Properties, and Applications in Drug Discovery

Abstract

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a diverse array of pharmacologically active agents. Its unique electronic properties and hydrogen bonding capabilities make it a privileged structure in drug design. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and therapeutic applications of substituted 2-aminopyridines, with a particular focus on chloro- and phenyl-substituted analogs as exemplary compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical motif in their work.

Introduction: The 2-Aminopyridine Scaffold - A Privileged Motif in Drug Discovery

The 2-aminopyridine moiety is a simple, low molecular weight, and highly functionalized heterocyclic system that has garnered significant attention in the pharmaceutical industry.[1] Its appeal stems from its ability to engage in various biological interactions, including hydrogen bonding and metal coordination, making it an ideal pharmacophore for targeting a wide range of biological targets.[2] The presence of the 2-aminopyridine core in numerous approved drugs, such as the anti-inflammatory agent piroxicam and the antibacterial drug sulfapyridine, attests to its therapeutic relevance.[3]

The introduction of substituents onto the pyridine ring, such as chloro and phenyl groups, allows for the fine-tuning of the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. This, in turn, influences its pharmacokinetic and pharmacodynamic profiles.[4] This guide will delve into the synthetic strategies for accessing these valuable compounds, their key characteristics, and their prominent role in the development of modern therapeutics.

Synthetic Methodologies for Substituted 2-Aminopyridines

The synthesis of substituted 2-aminopyridines can be achieved through various routes, each with its own advantages and limitations. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Classical Approaches: The Chichibabin Reaction

The Chichibabin reaction, a classic method for the amination of pyridines, involves the reaction of pyridine with sodium amide to introduce an amino group at the 2-position.[5] While historically significant, this method often requires harsh reaction conditions and can lead to a mixture of products with polysubstitution.

Modern Synthetic Routes: Cross-Coupling and Cyclization Strategies

Modern organic synthesis offers more versatile and efficient methods for the preparation of substituted 2-aminopyridines. These include:

-

Nucleophilic Aromatic Substitution (SNA_r_): 2-Halopyridines, particularly 2-fluoropyridines and 2-chloropyridines, are excellent substrates for SNA_r_ reactions with a variety of amines. This approach is widely used due to the commercial availability of a diverse range of halopyridines and amines.[6]

-

Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination has emerged as a powerful tool for the synthesis of 2-aminopyridines. This method involves the palladium-catalyzed coupling of a 2-halopyridine with an amine in the presence of a suitable phosphine ligand and a base.[6]

-

Cyclization Reactions: Substituted 2-aminopyridines can also be synthesized through the cyclization of acyclic precursors. For instance, the reaction of a 2,4-pentadiene nitrile compound with an amine can yield a 2-amino pyridine derivative.[7] This method allows for the introduction of a wide range of substituents.

Experimental Protocol: Synthesis of 6-Chloro-4-phenylpyridin-2-amine

The following is a representative protocol for the synthesis of a chloro- and phenyl-substituted 2-aminopyridine, adapted from patent literature.[7]

Step 1: Synthesis of the 2,4-Pentadiene Nitrile Precursor

A detailed procedure for the synthesis of the specific 2-cyano-5-(4-chlorophenyl)-3-phenyl-2,4-pentadienenitrile precursor would first be required.

Step 2: Cyclization to Form the 2-Aminopyridine Ring

-

In a round-bottom flask, dissolve the 2,4-pentadiene nitrile compound (1.0 eq) in a suitable solvent (e.g., DMF or DMSO).

-

Add the desired amine (e.g., ammonia or an ammonium salt, 1.0-2.5 eq).

-

While stirring, add a base (e.g., sodium methoxide or potassium tert-butoxide, 0-2.5 eq).

-

Heat the reaction mixture to a temperature between room temperature and 150 °C for 3-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-4-phenylpyridin-2-amine.

Physicochemical Properties and Characterization

The physicochemical properties of substituted 2-aminopyridines are crucial for their biological activity and drug-like characteristics. These properties can be readily characterized using a variety of analytical techniques.

Spectroscopic Data

The structural elucidation of substituted 2-aminopyridines relies heavily on spectroscopic methods such as NMR, IR, and mass spectrometry. The following table summarizes the expected spectroscopic data for a representative compound, 6-chloro-4-phenylpyridin-2-amine.

| Technique | Expected Data for 6-Chloro-4-phenylpyridin-2-amine |

| ¹H NMR | Aromatic protons of the pyridine ring (δ 6.5-8.5 ppm), aromatic protons of the phenyl ring (δ 7.0-8.0 ppm), and a broad singlet for the amino protons (NH₂) (δ 4.5-6.0 ppm). |

| ¹³C NMR | Aromatic carbons of the pyridine and phenyl rings (δ 100-160 ppm). |

| IR (cm⁻¹) | N-H stretching of the primary amine (3300-3500 cm⁻¹), C=C and C=N stretching of the aromatic rings (1400-1600 cm⁻¹), and C-Cl stretching (600-800 cm⁻¹). |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound. |

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific substitution pattern.

Physicochemical Parameters

Key physicochemical parameters such as lipophilicity (logP), pKa, and solubility play a critical role in the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. These parameters can be experimentally determined or predicted using computational models. The introduction of a chloro group generally increases lipophilicity, while the amino group provides a basic center.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 2-aminopyridine scaffold is a prominent feature in a large number of kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Mechanism of Action: Targeting the ATP-Binding Site

Many 2-aminopyridine-based kinase inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. The 2-amino group often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[9]

Case Study: Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential components of the JAK-STAT signaling pathway, which regulates inflammation, immunity, and hematopoiesis.[8] Several 2-aminopyridine derivatives have been developed as potent and selective JAK inhibitors for the treatment of autoimmune diseases and myeloproliferative neoplasms.[10][11]

Conclusion

Substituted 2-aminopyridines represent a highly valuable and versatile class of compounds in the field of drug discovery. Their straightforward synthesis, tunable physicochemical properties, and ability to interact with a wide range of biological targets have solidified their position as a privileged scaffold in medicinal chemistry. The continued exploration of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the development of new and improved therapeutics based on this remarkable chemical entity.

References

- CN102276526B - Synthesis method of 2-amino pyridine compounds - Google P

-

Synthesis, characterization of 2-[(Z)-{[6-amino-2-(4-chlorophenyl) pyrimidin-4-yl] imino} methyl]-4- nitrophenol Schiff base with Mn (II), Co (II), Ni (II), Cu (II), Zn (II) - ResearchGate. (URL: [Link])

-

A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. (URL: [Link])

-

Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed. (URL: [Link])

- CN102101841A - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google P

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (URL: [Link])

-

2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. (URL: [Link])

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed. (URL: [Link])

-

1H and13C NMR study of 2-substituted phenyl methyl sulphides - ResearchGate. (URL: [Link])

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. (URL: [Link])

-

Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (URL: [Link])

-

Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide - SciRP.org. (URL: [Link])

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (URL: [Link])

-

2-Aminopyridine – an unsung hero in drug discovery | Request PDF - ResearchGate. (URL: [Link])

-

Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors | Request PDF - ResearchGate. (URL: [Link])

-

1H, 13C and 15N NMR assignments of phenazopyridine derivatives - PubMed. (URL: [Link])

-

A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. (URL: [Link])

-

Direct preparation of 2-Aminopyridines from pyridine N-oxides - Org Prep Daily. (URL: [Link])

-

2-Aminopyridine - Wikipedia. (URL: [Link])

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed. (URL: [Link])

-

Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed. (URL: [Link])

Sources

- 1. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 6. Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

- 8. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Characterization of 6-Chloro-4-phenylpyridin-2-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the core physical characteristics of the novel compound 6-Chloro-4-phenylpyridin-2-amine. Recognizing the absence of extensive published experimental data for this specific molecule, this document serves as a methodological guide. It equips researchers with the foundational principles, detailed experimental protocols, and data interpretation strategies necessary for a thorough physical characterization. By leveraging established analytical techniques and drawing parallels with structurally related analogs, this guide ensures a scientifically rigorous approach to defining the compound's physicochemical profile, a critical step in drug discovery and development.

Introduction: The Imperative for Rigorous Physical Characterization

6-Chloro-4-phenylpyridin-2-amine is a substituted aminopyridine, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. As with any novel chemical entity, a precise understanding of its physical properties is a non-negotiable prerequisite for its advancement through the development pipeline. Properties such as melting point, solubility, and pKa govern a compound's behavior in biological systems, influence formulation strategies, and dictate its suitability as a drug candidate.

This guide addresses the current information gap by providing not a static data sheet, but a dynamic procedural roadmap. It is structured to empower the research scientist to generate reliable, reproducible data through validated experimental methods.

Molecular Structure:

Caption: Molecular Structure of 6-Chloro-4-phenylpyridin-2-amine.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable initial estimates. The following table summarizes predicted properties for 6-Chloro-4-phenylpyridin-2-amine, alongside experimental data from structurally similar compounds to provide context.

| Property | Predicted Value (6-Chloro-4-phenylpyridin-2-amine) | Experimental Value (Analog Compound) | Analog Compound Name |

| Molecular Formula | C₁₁H₉ClN₂ | C₁₀H₈ClN₃ | 2-Amino-4-chloro-6-phenylpyrimidine[1] |

| Molecular Weight | 204.66 g/mol | 205.64 g/mol | 2-Amino-4-chloro-6-phenylpyrimidine[1] |

| XLogP3 | ~3.0 - 3.5 | 2.5 | 2-Amino-4-chloro-6-phenylpyrimidine[1] |

| Hydrogen Bond Donors | 1 (from -NH₂) | 1 | 2-Amino-4-chloro-6-phenylpyrimidine[1] |

| Hydrogen Bond Acceptors | 2 (from N atoms) | 3 | 2-Amino-4-chloro-6-phenylpyrimidine[1] |

| pKa (most basic) | ~4.0 - 5.0 (pyridinium ion) | Not Available | - |

Note: Predicted values are derived from computational models and should be confirmed by experimentation.

Thermal Properties: Melting and Boiling Point

The melting point is a fundamental indicator of a crystalline solid's purity, while the boiling point is a key characteristic of its liquid phase.

Melting Point Determination

A sharp, well-defined melting range is indicative of high purity.[2] Impurities typically cause a depression and broadening of the melting range.[3]

Causality Behind Experimental Choice: The capillary melting point method, using an apparatus like a Mel-Temp or Thiele tube, is chosen for its precision, small sample requirement, and ability to provide a melting range, which is crucial for purity assessment.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the synthesized 6-Chloro-4-phenylpyridin-2-amine is a finely ground, dry powder.

-

Loading: Tap the open end of a glass capillary tube into the powder. Invert and tap gently to pack the solid into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This saves time in the precise determination.

-

Precise Determination: Cool the apparatus to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2°C per minute).

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Validation: A pure sample should exhibit a melting range of ≤ 1°C.[2] Repeat the measurement twice for reproducibility.

Boiling Point Determination

For compounds that are liquid at or near room temperature, or for those that can be safely heated to their boiling point without decomposition, this is a key parameter.

Causality Behind Experimental Choice: The distillation method is a robust technique for determining the boiling point of a liquid.[4] It directly measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Experimental Protocol: Simple Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask (at least 5 mL of sample), a condenser, a thermometer, and a receiving flask.[4]

-

Thermometer Placement: Position the thermometer bulb just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor distilling into the condenser.

-

Heating: Heat the sample gently.

-

Observation: Record the temperature at which a steady stream of distillate is collected. This plateau temperature is the boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and formulation. It should be assessed in aqueous and relevant organic solvents.

Causality Behind Experimental Choice: The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its directness and accuracy. For a more rapid assessment, especially of pH-dependent solubility, nephelometry or potentiometric titrations are highly effective.

Caption: Workflow for Shake-Flask Solubility Measurement.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

-

Preparation: Add an excess amount of solid 6-Chloro-4-phenylpyridin-2-amine to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Equilibration: Seal the container and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.

-

Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility.

Ionization Constant (pKa)

The pKa value dictates the extent of a molecule's ionization at a given pH. For an aminopyridine, the pKa of the conjugate acid (pyridinium ion) is crucial for understanding its absorption and distribution in the body.

Causality Behind Experimental Choice: Potentiometric titration is a highly accurate and reliable method for determining pKa values.[5] It directly measures the pH change of a solution upon the addition of an acid or base, allowing for the precise determination of the half-equivalence point, which corresponds to the pKa.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Prepare a solution of 6-Chloro-4-phenylpyridin-2-amine of known concentration (e.g., 1 mM) in an appropriate solvent, often a co-solvent system like methanol/water to ensure solubility.

-

Titration: Immerse a calibrated pH electrode in the stirred solution. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

-

Data Collection: Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where 50% of the amine has been protonated (the half-equivalence point), which can be determined from the inflection point of the first derivative of the titration curve.

Spectroscopic Characterization

Spectroscopic analysis provides unequivocal confirmation of the molecular structure and offers insights into the chemical environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural elucidation.

Expected ¹H NMR Features:

-

Aromatic Protons: Signals for the protons on the pyridine and phenyl rings are expected in the aromatic region (~6.5-8.5 ppm). The specific chemical shifts and coupling patterns will depend on the electronic effects of the substituents.

-

Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can be concentration and solvent-dependent. This signal will disappear upon D₂O exchange.

-

Illustrative Analog Data (2-Amino-6-chloropyridine): ¹H NMR (Acetone) δ 7.38 (t), 6.54 (d), 6.48 (d), 5.83 (s, 2H, -NH₂).

Expected ¹³C NMR Features:

-

Signals corresponding to the 11 unique carbon atoms in the molecule will be observed.

-

The carbon attached to the chlorine (C6) will be deshielded, as will the carbons flanking the nitrogen atoms.

-

Illustrative Analog Data (2-Amino-6-chloropyridine): ¹³C NMR (Acetone) δ 160.95, 149.83, 140.64, 111.92, 107.08.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Expected IR Absorption Bands:

-

N-H Stretch: As a primary aromatic amine, two distinct, sharp bands are expected in the 3300-3500 cm⁻¹ region.

-

C=N and C=C Stretch: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-N Stretch: A strong band for the aromatic C-N bond is expected around 1250-1335 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 1000-1100 cm⁻¹, may be attributable to the C-Cl stretch.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, which aids in structural confirmation.

Expected MS Features:

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed. Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak with an intensity approximately one-third of the M⁺ peak is a characteristic signature of a monochlorinated compound.

-

Fragmentation: Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules. For this compound, potential fragmentations could include the loss of HCl or HCN. The phenyl and pyridyl rings themselves are relatively stable and will likely appear as major fragments.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The physical characterization of a novel compound such as 6-Chloro-4-phenylpyridin-2-amine is a foundational activity in chemical and pharmaceutical research. While direct experimental data is not yet widely available, a systematic application of the validated protocols detailed in this guide will yield a robust and reliable physicochemical profile. The combination of thermal analysis, solubility determination, pKa measurement, and comprehensive spectroscopic analysis will provide the critical data required to understand the compound's behavior and to confidently advance its development. This guide serves as a self-validating framework, ensuring that the generated data is accurate, reproducible, and fit for purpose in a regulated research environment.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

PubChem. (n.d.). 6-chloro-N-methylpyrimidin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Al-Quds Open University. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-chloro-6-phenylpyrimidine. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR: amines. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

GeeksforGeeks. (2025). Determination Of Boiling Point Of Organic Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

-

Thieme. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

Sources

- 1. 2-Amino-4-chloro-6-phenylpyrimidine | C10H8ClN3 | CID 240802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | C6H4ClF3N2 | CID 13986817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Chloro-6-methylpyridin-2-amine | C6H7ClN2 | CID 19050509 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Potential of 6-Chloro-4-phenylpyridin-2-amine: A Technical Guide to Emerging Research Frontiers

For Immediate Release

[City, State] – February 3, 2026 – As the landscape of drug discovery and materials science continually evolves, the exploration of novel chemical scaffolds is paramount. This technical guide delves into the untapped research potential of 6-Chloro-4-phenylpyridin-2-amine, a versatile heterocyclic compound poised for significant contributions in medicinal chemistry and beyond. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining promising avenues of investigation and providing a robust framework for experimental design.

The inherent structural features of 6-Chloro-4-phenylpyridin-2-amine, namely the reactive 6-chloro position on the 2-aminopyridine core, offer a fertile ground for the synthesis of diverse molecular libraries. The 2-aminopyridine motif is a well-established pharmacophore, recognized for its role in numerous biologically active compounds. This guide will explore its potential in the development of novel kinase inhibitors, antimicrobial agents, and fluorescent probes, providing detailed experimental protocols and the scientific rationale underpinning these research directions.

I. The Strategic Advantage of the 6-Chloro-4-phenylpyridin-2-amine Scaffold

The 6-Chloro-4-phenylpyridin-2-amine molecule is characterized by a confluence of functionalities that make it an attractive starting point for chemical exploration. The primary amino group at the 2-position and the phenyl ring at the 4-position provide key interaction points for biological targets. Crucially, the chlorine atom at the 6-position, being ortho to the ring nitrogen, is activated towards nucleophilic aromatic substitution, as well as palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This reactivity is the cornerstone of its potential, allowing for the systematic and efficient generation of a wide array of derivatives.

II. Potential Research Area 1: Kinase Inhibitors for Oncological and Inflammatory Diseases

The 2-aminopyrimidine scaffold, a close structural relative of 2-aminopyridine, is a prominent feature in many FDA-approved kinase inhibitors.[1] This suggests that derivatives of 6-Chloro-4-phenylpyridin-2-amine could be potent modulators of kinase activity, with potential applications in oncology and inflammatory diseases.

A. Rationale: Targeting Key Kinases

Two particularly promising kinase targets for this scaffold are Aurora kinases and p38 MAP kinase.

-

Aurora Kinases: These serine/threonine kinases are crucial regulators of mitosis, and their overexpression is a hallmark of many cancers. The 2-aminopyrimidine scaffold is a known pharmacophore in several Aurora kinase inhibitors in clinical trials.[2][3] By functionalizing the 6-position of 6-Chloro-4-phenylpyridin-2-amine, it is possible to explore the chemical space around the ATP-binding pocket of Aurora kinases, potentially leading to the discovery of novel and selective inhibitors.

-

p38 MAP Kinase: This kinase is a key mediator of the inflammatory response and is implicated in a range of diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Several inhibitors with a pyridine core have been developed.[4][5] The 4-phenyl group of the scaffold can be oriented to occupy a hydrophobic pocket in the p38 active site, while modifications at the 6-position can be designed to interact with the solvent-exposed region, offering a strategy for achieving both potency and selectivity.

B. Proposed Synthetic and Screening Workflow

A logical workflow for exploring this research area would involve the synthesis of a targeted library of derivatives followed by a systematic screening cascade.

Caption: Workflow for the discovery of kinase inhibitors.

C. Experimental Protocols

1. General Procedure for Suzuki-Miyaura Cross-Coupling:

Aryl and heteroaryl functionalities can be introduced at the 6-position using a standard Suzuki-Miyaura coupling protocol.[6][7][8][9][10]

| Parameter | Condition |

| Reactants | 6-Chloro-4-phenylpyridin-2-amine (1 equiv.), Aryl/Heteroaryl boronic acid (1.2-1.5 equiv.) |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) |

| Base | K₂CO₃ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.) |

| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) |

| Temperature | 80-100 °C |

| Time | 4-12 h |

Step-by-Step Methodology:

-

To a reaction vessel, add 6-Chloro-4-phenylpyridin-2-amine, the corresponding boronic acid, palladium catalyst, and base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

2. General Procedure for Buchwald-Hartwig Amination:

A variety of primary and secondary amines can be coupled to the 6-position using the Buchwald-Hartwig amination reaction.[11][12][13][14]

| Parameter | Condition |

| Reactants | 6-Chloro-4-phenylpyridin-2-amine (1 equiv.), Amine (1.2-1.5 equiv.) |

| Catalyst | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) |

| Ligand | Xantphos (2-6 mol%) or BINAP (3-8 mol%) |

| Base | NaOtBu (1.5-2.5 equiv.) or Cs₂CO₃ (2-3 equiv.) |

| Solvent | Toluene or 1,4-Dioxane |

| Temperature | 90-110 °C |

| Time | 8-24 h |

Step-by-Step Methodology:

-

In a glovebox or under an inert atmosphere, combine the palladium precursor, ligand, and base in a reaction vessel.

-

Add the solvent, followed by 6-Chloro-4-phenylpyridin-2-amine and the amine coupling partner.

-

Seal the vessel and heat to the specified temperature, stirring for the required duration.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

III. Potential Research Area 2: Novel Antimicrobial Agents

The emergence of multidrug-resistant (MDR) pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. The 2-aminopyridine scaffold is a promising starting point for the discovery of such agents. Derivatives of 2-aminopyridines have demonstrated activity against a range of bacteria and fungi.[15][16]

A. Rationale: Targeting a Broad Spectrum of Pathogens

-

Antibacterial Activity: Derivatives of 2-aminopyridines have shown efficacy against multidrug-resistant Staphylococcus aureus (MRSA).[15][17][18] A library of 6-substituted-4-phenylpyridin-2-amine analogs could be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including MRSA, Escherichia coli, and Pseudomonas aeruginosa.

-

Antifungal Activity: Phenylpyridine and pyrimidine derivatives have been investigated as antifungal agents, with some showing potent activity against pathogenic fungi.[19][20][21][22] The synthesized library could be evaluated against important fungal pathogens such as Candida albicans and Aspergillus fumigatus.

B. Proposed Screening and Mechanism of Action Studies

A systematic approach to identifying and characterizing novel antimicrobial agents is crucial.

Caption: Workflow for the development of fluorescent probes.

C. Experimental Protocols

1. Photophysical Characterization:

The key photophysical properties of the synthesized compounds should be determined to assess their potential as fluorescent probes.

| Parameter | Instrumentation | Information Gained |

| UV-Vis Absorption | UV-Vis Spectrophotometer | Molar absorptivity (ε), Wavelength of maximum absorption (λabs) |

| Fluorescence Emission | Fluorometer | Wavelength of maximum emission (λem), Stokes shift (λem - λabs) |

| Fluorescence Quantum Yield (ΦF) | Fluorometer with integrating sphere or relative method | Efficiency of fluorescence |

Step-by-Step Methodology for Relative Quantum Yield Measurement:

-

Select a well-characterized fluorescent standard with an emission profile similar to the test compound (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Prepare a series of dilute solutions of both the standard and the test compound with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Record the fluorescence emission spectra of each solution, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Integrate the area under the emission curves for both the standard and the test compound.

-

Calculate the quantum yield of the test compound using the following equation: ΦF(sample) = ΦF(standard) × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

V. Conclusion

6-Chloro-4-phenylpyridin-2-amine represents a promising and underexplored scaffold with significant potential across multiple domains of chemical and biological research. Its versatile reactivity allows for the creation of diverse libraries of compounds that can be rationally designed to target key biological processes. The research avenues outlined in this guide—the development of kinase inhibitors, the discovery of novel antimicrobial agents, and the design of innovative fluorescent probes—provide a solid foundation for future investigations. By leveraging the synthetic accessibility and inherent biological relevance of this scaffold, the scientific community is well-positioned to unlock new therapeutic and diagnostic tools.

VI. References

-

Doležal, M., et al. (2000). Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. Journal of Medicinal Chemistry, 43(9), 1747-1755. [Link]

-

Li, Y., et al. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 27(19), 6529. [Link]

-

Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

-

El-Gazzar, M. G., et al. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum, mdpi-063907. [Link]

-

Ante, Y. A., et al. (2018). Derivatives of 2-Aminopyridines as Inhibitors of Multidrug Resistant Staphylococcus Aureus Strains. International Journal of Chemistry, 10(1), 153. [Link]

-

Sweeney, Z. K., et al. (2005). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. Bioorganic & Medicinal Chemistry Letters, 15(13), 3225-3229. [Link]

-

Holla, B. S., et al. (2004). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 16(2), 841-848. [Link]

-

Ahmad, A., et al. (2023). A Review of Pyridine and Pyrimidine Derivatives as Anti-MRSA Agents. Current Organic Synthesis, 20(4), 384-401. [Link]

-

Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599. [Link]

-

Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(23), 9574-9589. [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]

-

Wang, Y., et al. (2021). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 12(11), 1957-1967. [Link]

-

Penning, T. D., et al. (2012). Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. Bioorganic & Medicinal Chemistry Letters, 22(14), 4782-4787. [Link]

-

Paul, M., et al. (2022). 2-Aminopyridine derivative as fluorescence ‘On–Off’ molecular switch for selective detection of Fe3+/Hg2+. Journal of Photochemistry and Photobiology A: Chemistry, 430, 113970. [Link]

-

Barluenga, J., et al. (2007). Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. MedChemComm, 1(2), 114-118. [Link]

-

Ante, Y. A., et al. (2018). Derivatives of 2-Aminopyridines as Inhibitors of Multidrug Resistant Staphylococcus Aureus Strains. International Journal of Chemistry, 10(1), 153. [Link]

-

Moody, C. J., et al. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 68(17), 3467-3475. [Link]

-

Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

-

Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Evindar, G., et al. (2012). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 10(30), 5769-5772. [Link]

-

Wikipedia. (2023, November 29). Buchwald–Hartwig amination. [Link]

-

Maccari, R., et al. (2019). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 24(19), 3466. [Link]

-

El-Gazzar, M. G., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3451. [Link]

-

Chen, C.-H., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 5(2), 1187-1199. [Link]

-

Wang, Y., et al. (2021). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 12(11), 1957-1967. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

Vasdev, N., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl)-2-amino-4-methylpyridine ([(18)F]9) as a Potential PET Tracer. Journal of Medicinal Chemistry, 55(11), 5511-5522. [Link]

-

Jerome, K. D., et al. (2010). Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. Bioorganic & Medicinal Chemistry Letters, 20(2), 469-473. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Edinburgh Instruments. (2022, April 14). Relative Quantum Yield of 2-Aminopyridine. [Link]

-

Liu, X.-F., et al. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Chinese Chemical Letters, 20(11), 1303-1306. [Link]

-

Singh, R., et al. (2025). Comprehensive safety and toxicity analysis of 2,2′-Bipyridine derivatives in combating MRSA biofilm formation and persistence. Frontiers in Microbiology, 16, 1363556. [Link]

-

Wang, M., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Molecules, 26(14), 4210. [Link]

-

Al-Suhaimi, K. S., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Chemistry & Biodiversity, e202401033. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenylpyridine. PubChem Compound Database. [Link]

-

Ali, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(18), 3362. [Link]

-

Davioud-Charvet, E., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(7), 8494-8505. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. ccsenet.org [ccsenet.org]

- 16. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Derivatives of 2-Aminopyridines as Inhibitors of Multidrug Resistant Staphylococcus Aureus Strains | Ante | International Journal of Chemistry | CCSE [ccsenet.org]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 6-Chloro-4-phenylpyridin-2-amine in Medicinal Chemistry

Abstract

The 2-aminopyridine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful therapeutic agents.[1][2] This structural motif is particularly adept at forming key hydrogen bond interactions with protein kinase hinges, making it a foundational component in the design of targeted inhibitors.[3] Within this class, 6-Chloro-4-phenylpyridin-2-amine serves as a highly versatile and strategic starting material for the synthesis of potent and selective kinase inhibitors. Its distinct substitution pattern—a reactive chlorine at the 6-position, a primary amine at the 2-position, and a phenyl group at the 4-position—offers a trifecta of functional handles for sophisticated molecular elaboration in drug discovery campaigns. This guide provides an in-depth exploration of its synthesis, applications, and proven protocols for its derivatization and biological evaluation, tailored for researchers in drug development.

The 2-Aminopyridine Scaffold: A Privileged Structure in Drug Design

The pyridine ring is an isostere of benzene, but the inclusion of a nitrogen atom fundamentally alters its electronic properties, introducing a dipole moment and the capacity to act as a hydrogen bond acceptor.[4][5] When substituted with an amino group at the 2-position, the resulting scaffold can present a crucial bidentate hydrogen-bond donor-acceptor pair, perfectly positioned to interact with the hinge region of many protein kinases. This interaction can anchor the inhibitor in the ATP-binding pocket, providing a stable foundation for achieving high potency.

The value of the pyridine scaffold is demonstrated by its presence in numerous FDA-approved drugs targeting a wide range of diseases.[1][2] Its derivatives have shown efficacy as anticancer, anti-inflammatory, and anti-infective agents, underscoring the chemical and biological versatility of this heterocyclic system.[6][7][8]

Physicochemical Properties of 6-Chloro-4-phenylpyridin-2-amine

A clear understanding of the starting material's properties is critical for reaction design and downstream characterization.

| Property | Value | Notes |

| Molecular Formula | C₁₁H₉ClN₂ | |

| Molecular Weight | 204.66 g/mol | |

| Appearance | Off-white to light yellow crystalline solid | Varies with purity |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in other organic solvents | Poor aqueous solubility is expected |

| Reactivity | The 2-amino group is a nucleophile and can be acylated or alkylated. The 6-chloro group is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. | The electron-deficient nature of the pyridine ring activates the chlorine for substitution.[9] |

Synthesis Protocol: 6-Chloro-4-phenylpyridin-2-amine

The synthesis of this key intermediate can be achieved through various routes. A common and reliable method involves the construction of the substituted pyridine ring. While multiple specific patented methods exist[10][11][12], a generalized, conceptually sound laboratory-scale procedure is outlined below.

Conceptual Rationale:

The core strategy often involves the cyclocondensation of a suitable three-carbon precursor with an ammonia source, followed by chlorination. The phenyl group is typically introduced via a precursor like a chalcone or a related enone.

Workflow for Synthesis

Caption: Generalized synthetic workflow for 2-aminopyridine derivatives.

Detailed Laboratory Protocol:

Objective: To synthesize 2-amino-6-chloro-4-phenylpyridine.

Materials:

-

4-Phenyl-2,6-dihydroxypyridine

-

Phosphorus oxychloride (POCl₃)

-

Ammonia (gas or concentrated aqueous solution)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, heating mantle, and stirring apparatus

Procedure:

-

Chlorination:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-phenyl-2,6-dihydroxypyridine (1 equivalent).

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) dropwise at 0 °C.

-

After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Causality: POCl₃ is a powerful dehydrating and chlorinating agent that converts the hydroxyl groups on the pyridine ring into more reactive chloro groups, yielding 2,6-dichloro-4-phenylpyridine.

-

-

Ammonolysis (Amination):

-

After cooling the reaction mixture to room temperature, carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

-

Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 2,6-dichloro-4-phenylpyridine.

-

Dissolve the crude dichloro-intermediate in a suitable solvent like dioxane in a pressure vessel.

-

Saturate the solution with ammonia gas or add a concentrated aqueous ammonia solution.

-

Seal the vessel and heat to 150-180 °C for 12-24 hours.

-

Causality: The C2 and C6 positions are electronically activated for nucleophilic aromatic substitution. Under high temperature and pressure, ammonia selectively displaces one of the chloro groups. The C2 position is generally more reactive, leading to the desired product as the major isomer.

-

-

Purification:

-

After cooling, vent the pressure vessel. Concentrate the reaction mixture.

-

Purify the crude product using column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired 6-chloro-4-phenylpyridin-2-amine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Key Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The true utility of 6-chloro-4-phenylpyridin-2-amine lies in its role as a scaffold for building potent kinase inhibitors. The 2-amino group typically serves as the hinge-binding element, while the 6-chloro position is an ideal vector for introducing substituents that can target other regions of the ATP pocket, often to enhance potency and selectivity.

Case Study: Development of ALK2 Inhibitors

Activin receptor-like kinase 2 (ALK2) is a BMP type I receptor. Gain-of-function mutations in ALK2 are the cause of the rare genetic disease fibrodysplasia ossificans progressiva (FOP). Research into 3,5-diaryl-2-aminopyridine derivatives has identified potent and selective inhibitors of ALK2.[13]

-

Scaffold: The 2-aminopyridine core provides the essential hydrogen bonding to the kinase hinge.

-

C4-Phenyl Group: This group occupies a hydrophobic pocket. Modifications here can modulate potency and pharmacokinetic properties.

-

C6-Position (from Chloro): This position is critical for derivatization. Replacing the chlorine via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with other aryl or heteroaryl groups can dramatically improve activity and selectivity against related kinases.[9][13]

Workflow for Inhibitor Development

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 11. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

- 12. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

Palladium-Catalyzed Synthesis of 6-Chloro-4-phenylpyridin-2-amine Derivatives: An Application Note and Protocol

Introduction

6-Chloro-4-phenylpyridin-2-amine and its derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. These compounds serve as versatile building blocks for the synthesis of a wide array of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and central nervous system therapeutics. The strategic placement of the chloro, phenyl, and amino functionalities on the pyridine ring allows for diverse downstream chemical modifications, making this scaffold highly attractive for the generation of compound libraries in the pursuit of novel drug candidates.

This application note provides a comprehensive guide to the palladium-catalyzed synthesis of 6-Chloro-4-phenylpyridin-2-amine derivatives, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful transformation, offer detailed experimental protocols, and discuss key considerations for reaction optimization and troubleshooting.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides.[1] The catalytic cycle, depicted below, is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

1. Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, a 2-amino-6-chloropyridine derivative) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl, which is a crucial consideration when selecting starting materials.[1][4]

2. Transmetalation: In the subsequent transmetalation step, the organic group from the organoboron reagent (a phenylboronic acid derivative) is transferred to the palladium(II) center, displacing the halide. This process is typically facilitated by a base, which activates the organoboron species.[3][5]